molecular formula C16H23NO5 B3162190 Boc-DL-hse(bzl)-oh CAS No. 876617-13-9

Boc-DL-hse(bzl)-oh

Cat. No. B3162190
CAS RN: 876617-13-9
M. Wt: 309.36 g/mol
InChI Key: RFDXPGUBDAKLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-hse(bzl)-oh, also known as Boc-DL-homoserine lactone, is a type of synthetic homoserine lactone (HSL) that has been used in a variety of scientific research applications. This compound has been studied for its potential to act as a signaling molecule in bacteria, and has been used in a number of biochemical and physiological experiments.

Scientific Research Applications

Solid-phase Peptide Synthesis

Methods, Setup, and Safe Handling for Anhydrous Hydrogen Fluoride Cleavage : Solid-phase peptide synthesis using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry is vital for producing peptides for the pharmaceutical industry and basic research. The Boc/Bzl strategy allows for the synthesis of long and complex polypeptides and facilitates the production of C-terminal thioesters crucial for native chemical ligation applications. Anhydrous hydrogen fluoride (HF) cleavage is a critical step in removing side chain protecting groups and releasing the peptide from the resin. This research provides comprehensive information on the safe use of HF, including the cleavage mechanism, physicochemical properties and risks associated with HF, first aid measures, and the correct use of the apparatus, aiming to enhance the safety and efficiency of this indispensable technique (Muttenthaler, Albericio, & Dawson, 2015).

Tritium Labeling in Peptide Synthesis

Synthesis of Tritium-labeled Peptides : The research focused on synthesizing tritium-labeled peptides through the hydrogenation of Boc-protected peptides in a tritium atmosphere. This method highlights the significance of Boc protection in facilitating the synthesis of labeled peptides, which are essential for biological and pharmaceutical studies. The process involves the removal of the Bzl protective group and demonstrates the challenges and solutions in achieving high yields of the desired tritium-labeled peptides, underscoring the utility of Boc/Bzl chemistry in the development of labeled compounds for scientific research (Shevchenko, Nagaev, Andreeva, & Myasoedov, 2010).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDXPGUBDAKLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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